3-Chloro-N-methoxy-N-methylpicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLXIIVRSGWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Methodologies in Picolinamide Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
In the analysis of 3-Chloro-N-methoxy-N-methylpicolinamide, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to its distinct structural features. The picolinamide (B142947) core, a substituted pyridine (B92270) ring, will have characteristic absorptions. core.ac.uknih.govresearchgate.net Furthermore, the substituents—a chloro group, an N-methoxy group, and an N-methyl group—will give rise to specific vibrational modes that confirm the successful synthesis of the target molecule.
Expected Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| C-N (Amide III) | Stretching | 1420 - 1380 |
| Pyridine Ring | C=C and C=N Stretching | 1600 - 1430 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic - N-CH₃) | Stretching | 2950 - 2850 |
| C-Cl | Stretching | 800 - 600 |
| N-O (Methoxyamide) | Stretching | 1050 - 950 |
| C-O (Methoxyamide) | Stretching | 1100 - 1000 |
The precise positions of these bands can be influenced by the electronic environment of the molecule and intermolecular interactions in the solid state. researchgate.net A detailed analysis of the IR spectrum, often aided by computational predictions, allows for a full assignment of the observed vibrational bands, providing strong evidence for the compound's structure. core.ac.ukresearchgate.net
Chromatographic Techniques for Purity Assessment in Research Contexts
Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and quantification of components in a mixture. For a research compound like this compound, assessing its purity is a critical step to ensure that subsequent biological or chemical studies are conducted on a well-defined substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. In the context of this compound, a reversed-phase HPLC method would likely be developed. nih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Typical HPLC Parameters for Analysis of Picolinamide Derivatives:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium (B1175870) acetate) nih.gov |
| Detection | UV-Vis at a wavelength corresponding to the compound's chromophore (e.g., ~260-280 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantification. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For more complex samples or to confirm peak identity, HPLC can be coupled with mass spectrometry (LC-MS). utsa.edu
Gas Chromatography (GC):
For volatile and thermally stable compounds, Gas Chromatography is an excellent method for purity assessment. Given the molecular structure of this compound, it may be amenable to GC analysis. The choice of column and temperature program is crucial for achieving good separation of the target compound from any impurities.
Potential GC Parameters for Analysis:
| Parameter | Condition |
| Column | Capillary column with a mid-polarity stationary phase (e.g., SE-54) epa.gov |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | An initial temperature hold followed by a ramp to a final temperature to ensure elution of all components. |
| Detector | Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. epa.gov |
Similar to HPLC, the purity is determined by the relative peak area of the main component. GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the main peak and any impurities present.
The selection of the appropriate chromatographic technique and the optimization of its parameters are essential for obtaining accurate and reliable purity data for this compound in a research setting. nih.govresearchgate.netresearchgate.net
Mechanistic Studies and Structure Activity Relationship Sar Investigations of Picolinamide Analogues
Elucidation of Molecular Interactions with Biological Targets
The therapeutic effects of picolinamide (B142947) analogues are rooted in their ability to interact with specific biological targets. By elucidating these molecular interactions, researchers can better understand how these compounds modulate cellular processes and exert their pharmacological effects.
Kinase Inhibition Mechanisms
Picolinamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The primary mechanism by which many small molecule inhibitors, including picolinamide analogues, function is by competing with adenosine (B11128) triphosphate (ATP) at its binding site on the kinase. nih.gov This competitive inhibition prevents the transfer of a phosphate (B84403) group to substrate proteins, thereby blocking the downstream signaling cascade.
Research has focused on designing picolinamide derivatives that target specific kinases involved in disease progression. For instance, certain analogues have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is crucial for tumor growth. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds demonstrate that modifications to the picolinamide scaffold can significantly influence their inhibitory potency and selectivity against different kinases. nih.govresearchgate.net For example, the introduction of specific substituents on the pyridine (B92270) ring and the amide nitrogen can enhance binding affinity to the target kinase.
Binding Site Analysis within Target Proteins
A detailed analysis of the binding site interactions between picolinamide analogues and their target proteins is essential for rational drug design. X-ray crystallography and computational modeling have provided valuable insights into the specific amino acid residues that are crucial for ligand binding.
Computational Chemistry Approaches in Drug Discovery and Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing detailed insights into ligand-receptor interactions. These approaches are instrumental in the design and optimization of novel picolinamide analogues.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to screen virtual libraries of compounds and to rationalize the binding modes of known inhibitors. For picolinamide derivatives, docking studies have been employed to investigate their interactions with kinases like VEGFR-2. nih.gov These studies can predict the binding energy and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The results of molecular docking are often correlated with experimental data, such as IC50 values, to validate the computational models and guide the design of new analogues with improved potency. nih.gov
| Compound | Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki, µM) | Key Interacting Residues |
|---|---|---|---|
| Analogue 8j | -10.28 | 0.029 | Cys919, Leu840, Val848 |
| Analogue 8l | -10.52 | 0.019 | Cys919, Asp1046, Phe1047 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov These methods provide valuable information about a molecule's properties, including its charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net For picolinamide analogues, quantum chemical calculations can be used to understand how different substituents affect the electronic properties of the molecule and, consequently, its binding affinity to the target protein. For example, the MEP can identify the regions of the molecule that are most likely to be involved in electrostatic interactions, while the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. researchgate.net
Molecular Dynamics Simulations to Model Binding Conformations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. mpu.edu.mo While molecular docking provides a static picture of the ligand-receptor interaction, MD simulations can model the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. mdpi.comnih.gov For picolinamide-based kinase inhibitors, MD simulations can be used to assess the stability of the docked conformation and to identify the key residues that contribute to the binding affinity. By analyzing the trajectory of the simulation, researchers can gain insights into the conformational changes that occur upon ligand binding and the role of solvent molecules in the binding process. physchemres.org This information is crucial for the rational design of inhibitors with improved binding kinetics and residence time.
Structure-Activity Relationship (SAR) of 3-Chloro-N-methoxy-N-methylpicolinamide and its Structural Analogues
The biological activity of this compound and its analogues is intricately linked to their molecular structure. Variations in substituents on the picolinamide core, the nature of the amide functionality, and peripheral groups can significantly modulate their potency and selectivity. This section explores the structure-activity relationships (SAR) of this class of compounds, with a focus on their herbicidal properties.
The presence and position of halogen substituents on the pyridine ring of picolinamide analogues are critical determinants of their biological efficacy. The chlorine atom at the 3-position of the picolinamide ring, as seen in the parent compound, plays a significant role in its herbicidal activity.
Studies on related picolinic acid herbicides have demonstrated that halogenation of the pyridine ring can influence the molecule's interaction with its biological target. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides, the presence of a chlorine atom at the 3-position of the picolinic acid core was a common feature in compounds exhibiting high herbicidal activity. mdpi.com The introduction of halogen atoms can alter the electronic properties of the pyridine ring, influencing its binding affinity to target proteins. mdpi.comijres.org
The nature of the halogen can also impact activity. In some classes of bioactive molecules, a clear trend is observed where antimicrobial activity increases with the size of the halogen, from fluorine to iodine. nih.gov This suggests that steric factors and the ability to form halogen bonds can be crucial for molecular recognition. nih.govnih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, can play a significant role in the binding of a ligand to its receptor. ijres.org
Furthermore, the position of the halogen is crucial. In a study of picolinamide antibacterials, repositioning a nitrogen atom to create a constitutional isomer resulted in a greater than 1000-fold increase in selectivity for Clostridioides difficile over MRSA, highlighting the profound impact of subtle structural changes. researchgate.net
The following table summarizes the effect of halogen substitutions on the herbicidal activity of selected picolinic acid analogues, providing insight into the role of the 3-chloro substituent.
| Compound ID | Pyridine Ring Substituents | Peripheral Group | Target Weeds | Activity Level |
| Analogue A | 3-Chloro | 6-(5-aryl-1-pyrazolyl) | Broadleaf weeds | High |
| Analogue B | 3,5-Dichloro | 6-(1H-indazol-1-yl) | Broadleaf weeds | Moderate to High |
| Analogue C | Unsubstituted | 6-(5-aryl-1-pyrazolyl) | Broadleaf weeds | Lower than chlorinated analogues |
This table is illustrative and compiled from data on related picolinic acid herbicides to infer the importance of the 3-chloro substitution.
The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a key functional group in this compound. While SAR studies on picolinamide herbicides often focus on the corresponding carboxylic acids or simple esters, the presence of the N-methoxy-N-methyl amide moiety can have significant implications for the molecule's properties and interactions with biological targets.
In synthetic chemistry, Weinreb amides are valued for their stability and controlled reactivity. researchgate.net In a biological context, this stability can translate to increased metabolic resistance compared to esters or other amide derivatives. The N-methoxy group can also influence the conformation of the amide bond and participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.
While direct studies on the role of the N-methoxy-N-methyl amide in the molecular recognition of picolinamide herbicides are limited in the available literature, research on other bioactive molecules suggests that modifications to the amide group can significantly impact activity. For instance, in a series of benzamide (B126) and picolinamide derivatives investigated as acetylcholinesterase inhibitors, the nature and substitution pattern of the amide side chain were found to markedly influence inhibitory activity and selectivity. nih.govnih.gov
The N-methoxy-N-methyl amide moiety can serve as a bioisostere for an ester or a carboxylic acid, potentially offering advantages in terms of cell permeability and metabolic stability. Its ability to engage in different binding interactions compared to a carboxylate could also lead to altered selectivity profiles.
Further research is needed to fully elucidate the specific contributions of the N-methoxy-N-methyl amide moiety to the biological activity of this compound and its analogues.
Peripheral substitutions, particularly at the 6-position of the picolinamide ring, have a profound impact on the potency and selectivity of this class of herbicides. Research on 2-picolinic acid-based herbicides has shown that replacing the chlorine atom at the 6-position with various aryl or heteroaryl groups can lead to compounds with significantly enhanced herbicidal activity and a broader weed control spectrum. mdpi.com
A notable example is the introduction of a substituted pyrazolyl ring at the 6-position of 3-chloropicolinic acid. researchgate.net This modification has yielded compounds with superior post-emergence herbicidal activity compared to the commercial herbicide clopyralid (B1669233). mdpi.com The nature and position of substituents on this peripheral aryl ring further modulate the activity. For instance, in a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the specific substitution pattern on the aryl ring was critical for potent herbicidal effects. mdpi.com
The following table illustrates the impact of different peripheral substitutions on the herbicidal activity of picolinic acid analogues.
| Compound ID | Pyridine Ring Substituents | Peripheral Group (at C6) | Relative Herbicidal Potency |
| Clopyralid | 3,6-Dichloro | - | Baseline |
| Analogue D | 3-Chloro | 6-(1H-Pyrazol-1-yl) | Increased |
| Analogue E | 3-Chloro | 6-(5-Phenyl-1H-pyrazol-1-yl) | High |
| Analogue F | 3-Chloro | 6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl) | Very High |
This table is a representative summary based on findings from studies on picolinic acid herbicides.
Research Applications and Emerging Potentials in Chemical Biology
Exploration as Research Probes for Biological Pathways
The application of 3-Chloro-N-methoxy-N-methylpicolinamide as a direct modulator or research probe for specific biological pathways is not prominently featured in current research literature. The exploration of related chlorinated pyridine (B92270) structures in various therapeutic areas suggests a potential, yet currently underexplored, role for this specific compound.
Applications in Kinase Pathway Modulation Studies
While various substituted picolinamides are integral components of kinase inhibitors, specific studies detailing the use of this compound in kinase pathway modulation are not widely reported. The development of multi-kinase inhibitors like Sorafenib, for instance, utilizes a related but structurally distinct intermediate, 4-chloro-N-methylpicolinamide. nih.govresearchgate.netnih.gov The structural differences—namely the position of the chlorine atom (position 3 vs. 4) and the nature of the amide (a Weinreb amide vs. a secondary amide)—mean that this compound would not serve as a direct precursor in established Sorafenib syntheses.
Investigation in Other Biological Target Systems (e.g., CCR6)
There is currently no specific, publicly available research that documents the investigation or application of this compound as a modulator for other biological target systems, such as the C-C chemokine receptor 6 (CCR6). Research into CCR6 antagonists and other therapeutic targets often involves diverse heterocyclic scaffolds, but this particular compound has not been identified as a key agent in these studies.
Utility as Synthetic Intermediates in Complex Organic Synthesis
The primary and most significant application of this compound lies in its utility as a synthetic intermediate. Its structure contains a Weinreb amide (-C(O)N(OCH₃)CH₃), a functional group renowned for its controlled reactivity in organic synthesis.
Precursors for Novel Therapeutic Lead Compounds (e.g., Sorafenib Scaffold Components)
As noted, this compound is not a direct precursor for the established synthesis of Sorafenib due to isomeric and functional group differences. nih.gov However, the chloropicolinamide scaffold itself is significant in medicinal chemistry. nih.govbenthamscience.com The development of novel therapeutic agents often involves the synthesis of structural analogues to explore structure-activity relationships. In this context, the compound could theoretically be used to generate novel analogues of biologically active molecules, where a 3-chloropyridine (B48278) moiety is desired instead of the more common 4-substituted pyridine ring.
Building Blocks for Advanced Organic Architectures and Materials
The true value of this compound is realized in its role as a versatile building block for complex organic structures. The Weinreb amide functional group is particularly useful because it reacts cleanly with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones without the common side reaction of over-addition to form tertiary alcohols. wisc.eduorganic-chemistry.org This controlled reactivity stems from the formation of a stable metal-chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. wisc.edu
This allows for the precise introduction of various organic moieties onto the picolinoyl scaffold, yielding 3-chloropyridyl ketones. These ketones are themselves valuable intermediates for constructing more complex molecular architectures through subsequent chemical transformations.
Table 1: Synthetic Utility of the Weinreb Amide Moiety
| Reagent Type | Product | Significance |
| Organometallic Reagents (e.g., R-MgBr, R-Li) | Ketone (3-Cl-Py-C(O)-R) | Controlled, high-yield synthesis of ketones without over-addition to tertiary alcohols. wisc.edu |
| Hydride Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Aldehyde (3-Cl-Py-CHO) | Stable intermediate allows for reduction to the aldehyde stage without further reduction to the alcohol. scilit.com |
| Alkylidenetriphenylphosphoranes (Wittig Reagents) | Ketone (via enamine hydrolysis) | Provides a non-classical, milder alternative to organometallic reagents for ketone synthesis. organic-chemistry.org |
Investigation in Agrochemical Research and Development
The picolinamide (B142947) structural class is of significant interest in the agrochemical industry. Various derivatives have been developed as herbicides, fungicides, and insecticides. For example, picloram (B1677784) is a well-known herbicide containing a chlorinated picolinic acid core. While specific research detailing the use of this compound in agrochemical development is not prominent in the literature, its identity as a chloropicolinamide derivative places it within a class of compounds with established biological activity relevant to agriculture. researchgate.net Its potential as a synthetic intermediate allows for the creation of diverse derivatives that could be screened for novel agrochemical properties. For instance, related halogenated aromatic amides like Rafoxanide have been developed as potent anthelmintic agents for veterinary use. nih.gov
Herbicidal Activity Studies and Mechanism of Action
Picolinate (B1231196) and its amide derivatives are a well-established class of compounds with significant herbicidal properties. researchgate.net Research into novel picolinate derivatives is an active field, with studies continually seeking to enhance efficacy and broaden the spectrum of weed control.
A notable area of investigation involves the synthesis of novel 3-chloro-6-pyrazolyl picolinate derivatives. nih.gov These compounds have demonstrated promising post-emergence herbicidal activity. In comparative studies, certain derivatives have exhibited a broader herbicidal spectrum at specific dosages when compared to established commercial herbicides like clopyralid (B1669233). nih.gov The mechanism of action for this class of herbicides is typically linked to their function as synthetic auxins. researchgate.netnih.gov Auxins are a class of plant hormones that control various growth processes. Synthetic auxins disrupt these processes, leading to uncontrolled growth and eventual death of the target weed. Molecular docking studies have suggested that these picolinate derivatives can exhibit a strong binding affinity to auxin signaling F-box protein 5 (AFB5), a key receptor in the auxin signaling pathway. nih.gov
Further research into 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has also shown significant inhibitory effects on the root growth of various weeds. nih.gov Post-emergence tests have confirmed the efficacy of many of these compounds against broadleaf weeds. nih.gov The development of these novel picolinic acid derivatives, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, highlights the ongoing potential for discovering new synthetic auxin herbicides within this chemical family. nih.gov
| Compound Class | Target Weeds | Observed Efficacy | Proposed Mechanism of Action |
| 3-chloro-6-pyrazolyl-picolinate derivatives | Broadleaf weeds | Broader herbicidal spectrum compared to clopyralid at 400 g ha-1. nih.gov | Synthetic auxin; stronger binding to receptor AFB5 than clopyralid. nih.gov |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus, Amaranthus retroflexus L | >80% inhibition of root growth at 250 µM; 100% inhibition of growth for some compounds. nih.gov | Synthetic auxin. nih.gov |
| 6-aryl-2-picolinates (e.g., halauxifen-methyl, florpyrauxifen-benzyl) | Broadleaf weeds | Commercialized herbicides with high efficacy. nih.gov | Synthetic auxin. nih.gov |
Exploration of Pesticidal Utilities
The pesticidal applications of picolinamide derivatives extend beyond herbicidal activity, with significant research demonstrating their potential as fungicides and insecticides.
Picolinamides represent a novel class of fungicides that function as Quinone inside (Qi) inhibitors of the mitochondrial complex III. mdpi.com This mode of action is distinct from that of strobilurin fungicides, which are Quinone outside (QoI) inhibitors, making picolinamides valuable tools for managing fungicide resistance. mdpi.com By inhibiting the electron transport chain, these compounds effectively disrupt fungal respiration. mdpi.com Fenpicoxamid and the second-generation compound, florylpicoxamid, are examples of picolinamide fungicides that have demonstrated broad-spectrum activity against a range of plant pathogenic fungi, including those in the phyla Ascomycota and Basidiomycota. mdpi.comnih.gov Florylpicoxamid, in particular, has shown high potency against Zymoseptoria tritici, the causal agent of wheat leaf blotch. nih.gov These compounds exhibit both preventative and curative activity by inhibiting spore germination and arresting mycelial growth. nih.gov
In the realm of insecticides, research into new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives has shown promising results. acs.org Certain derivatives have exhibited excellent insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Solenopsis invicta (red imported fire ant). acs.org A significant advantage of some of these novel compounds is their comparatively lower acute oral toxicity to non-target organisms like bees when compared to other isoxazoline insecticides. acs.org
| Compound Class | Target Pests | Observed Efficacy | Mechanism of Action |
| Picolinamide Fungicides (e.g., Fenpicoxamid, Florylpicoxamid) | Zymoseptoria tritici, various Ascomycota and Basidiomycota fungi | 80% growth inhibition of Z. tritici at 0.0046 mg L-1 (in vitro). nih.gov | Quinone inside (Qi) inhibitor of mitochondrial complex III. mdpi.comnih.gov |
| Isoxazoline Cyclopropyl-Picolinamide Derivatives | Plutella xylostella, Spodoptera litura, Spodoptera exigua, Solenopsis invicta | LC50 values of 0.077, 0.104, and 0.198 mg/L for the first three pests, respectively. acs.org | Not specified, but isoxazolines typically act on GABA-gated chloride channels. researchgate.net |
Potential in Other Pharmacological Areas (e.g., Anthelmintic Activity)
While the primary focus of research on picolinamide derivatives has been in the agricultural sector, the broader family of nitrogen-containing heterocyclic compounds, including quinoline (B57606) and quinolone derivatives, is known to possess a wide array of pharmacological properties. nih.gov These properties include antioxidant, anti-inflammatory, antibacterial, antifungal, antiviral, and anthelmintic activities. nih.gov
The potential for picolinamide-related structures to exhibit anthelmintic activity is suggested by existing natural products. For instance, arecoline, a nicotinic acid derivative and thus an isomer of picolinic acid, is utilized as a veterinary helminthicide. sci-hub.box This indicates that the core pyridine carboxylic acid structure, from which picolinamides are derived, may be a viable scaffold for the development of new anthelmintic agents. nih.gov However, it is important to note that direct studies confirming such activity for this compound or closely related picolinamides are not prominent in the available scientific literature. Future research may explore this potential application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Chloro-N-methoxy-N-methylpicolinamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of picolinamide derivatives typically involves nucleophilic substitution or coupling reactions. For instance, similar compounds like 4-Chloro-N,N-diisopropylpicolinamide are synthesized using controlled reaction temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity . Optimization includes:
- Catalyst selection : Palladium catalysts for cross-coupling reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate high-purity products .
- Yield improvement : Slow addition of reagents to minimize side reactions.
Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the chloro and methoxy groups in analogous compounds show distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide .
Q. How does the reactivity of the chloro and methoxy groups influence derivatization strategies?
- Methodological Answer : The chloro group undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the methoxy group is resistant to hydrolysis under mild conditions. For example:
- Chloro substitution : React with NaN₃ in DMSO to introduce azide groups for click chemistry .
- Methoxy stability : Use protecting groups (e.g., BOC) during multi-step syntheses to preserve the methoxy functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:
- Replicate studies : Conduct dose-response curves across multiple cell lines (e.g., antibacterial assays in E. coli vs. S. aureus) .
- Analytical rigor : Use HPLC-MS to verify compound integrity post-assay, as impurities can skew bioactivity results .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to controls) .
Q. What computational approaches predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electrophilic aromatic substitution pathways for the chloro group .
- Molecular Docking : Screens against target proteins (e.g., bacterial enzymes) to identify binding motifs. For example, pyridinamide derivatives show affinity for MMP-3 active sites .
- Molecular Dynamics (MD) : Simulates solvent effects on stability, critical for designing aqueous-compatible derivatives .
Q. How can crystallographic data enhance the design of this compound-based inhibitors?
- Methodological Answer : X-ray structures reveal key interactions, such as hydrogen bonds between the picolinamide carbonyl and enzyme residues. For instance:
- Case Study : The crystal structure of 3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)picolinamide shows π-π stacking with tyrosine residues, guiding rational drug design .
- Data Sources : Access CCDC databases (e.g., CCDC 1234567) for structural analogs .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups across concentrations, ensuring p < 0.05 significance .
Q. How should researchers address stability issues during long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis .
- Stability assays : Periodically analyze via TLC or NMR to detect degradation (e.g., methoxy dealkylation) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
